
Sulfoaildenafil
Übersicht
Beschreibung
Sulfoaildenafil, also known as thioaildenafil, is a synthetic drug that is a structural analog of sildenafil (Viagra) . It was first reported in 2005 and is not approved by any health regulation agency . Like sildenafil, this compound is a phosphodiesterase type 5 inhibitor .
Synthesis Analysis
This compound was found in a dietary supplement marketed for enhancement of sexual function . The compound was isolated by silica gel column chromatography . The structural characterization was confirmed using mass spectrometry (ESI-TOF/MS and LC-MS/MS), 1H NMR, and 13C NMR spectroscopy techniques .Molecular Structure Analysis
This compound contains a sulfur atom substitution for the oxygen atom in the pyrazolopyrimidine portion of the molecule, and a 3,5-dimethyl substitution on the piperazine ring, rather than the 4-methyl moiety . The X-ray crystallographic data indicate that the material in this sample is comprised of two polymorphs .Chemical Reactions Analysis
The methylene protons of the piperazine ring signal at δH 3.64 (d, J = 9.4 Hz, 2H) and δH 1.90 (t, J = 10.9 Hz, 2H), which are characterized as the deshielded equatorial protons of a rigid 6-membered ring . The 13C NMR spectra indicated five primary carbons; five secondary carbons; five tertiary carbons; and eight quaternary carbons .Physical and Chemical Properties Analysis
This compound has a molecular formula of C23H32N6O3S2 and a molar mass of 504.67 g·mol−1 . The compound displays structural similarities to sildenafil .Wissenschaftliche Forschungsanwendungen
Structural Characterization and Comparison with Sildenafil
Sulfoaildenafil, a structurally similar compound to sildenafil, is distinguished by a sulfur atom substitution for the oxygen atom in the pyrazolopyrimidine portion and a 3,5-dimethyl substitution on the piperazine ring. This structural differentiation, analyzed through LC-MS(n), FTICRMS, X-ray crystallography, and NMR, may impact the chemical and biological properties of products formulated with this compound (Gratz, Zeller, Mincey, & Flurer, 2009).
Biological Activity and Molecular Modeling
This compound's biological activities have been investigated, revealing its potential to modulate nitric oxide levels through the upregulation of nitric oxide synthase and phosphodiesterase type 5 (PDE5) gene expressions. These findings were supported by in vitro experiments and theoretical calculations, offering insights into the mode of action and biological activities of PDE5 inhibitors like this compound and sildenafil (Kodchakorn, Viriyakhasem, Wongwichai, & Kongtawelert, 2021).
Sulfonation in Pharmacology and Toxicology
The process of sulfonation, crucial in modulating the biological activities of various compounds including drugs and endogenous substances, involves the incorporation of sulfur atoms. This compound's sulfur substitution is an example of how sulfur chemistry is exploited in pharmacology to alter the biological activity of molecular analogs. Sulfonation is vital in drug metabolism and can influence the therapeutic efficacy and safety profile of pharmaceuticals (Kauffman, 2004).
Differentiation from Analogs
Distinguishing this compound from its analogs is important for regulatory and safety assessments. Advanced analytical techniques such as ultra-performance LC (UPLC)/MS, ion trap LC/MS/MS, and GC/MS have been applied to differentiate this compound from similar compounds, ensuring the accurate identification and quality control of pharmaceutical ingredients (Moriyasu et al., 2011).
Role of Sulfur in Drug Design
The inclusion of sulfur atoms in drug molecules, such as in this compound, is a strategic approach in medicinal chemistry to enhance drug properties. Sulfur-containing drugs, including this compound, are part of a broader category that leverages the unique chemical characteristics of sulfur to develop therapeutics with desired biological activities and pharmacokinetic profiles (Feng, Tang, Liang, & Jiang, 2016).
Wirkmechanismus
Thioaildenafil, also known as Sulfoaildenafil, is a synthetic drug that is a structural analog of sildenafil .
Target of Action
The primary target of Thioaildenafil is the enzyme phosphodiesterase-5 (PDE-5) . PDE-5 is primarily responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP) into its inactive form .
Safety and Hazards
Sulfoaildenafil has been found as an adulterant in a variety of supplements which are sold as “natural” or “herbal” sexual enhancement products . These compounds have been demonstrated to display PDE5 inhibitory activity in vitro and presumably have similar effects when consumed, but have undergone no formal testing in either humans or animals, and as such represent a significant health risk to consumers of these products due to their unknown safety profile .
Zukünftige Richtungen
In December 2010, the United States Food and Drug Administration (FDA) issued a warning to consumers about such products stating, "The FDA has found many products marketed as dietary supplements for sexual enhancement during the past several years that can be harmful because they contain active ingredients in FDA-approved drugs or variations of these ingredients" . Some attempts have been made to ban these drugs as unlicensed medicines, but progress has been slow so far .
Biochemische Analyse
Biochemical Properties
Thioaildenafil plays a significant role in biochemical reactions. It inhibits phosphodiesterase type 5 (PDE-5), effectively preventing the degradation of cyclic guanosine monophosphate (cGMP). This sustains enhanced levels of cGMP within cellular environments .
Cellular Effects
The effects of Thioaildenafil on cells are primarily due to its inhibition of PDE-5. This leads to an increase in cGMP levels, which can have various effects on cell function. For example, it can influence cell signaling pathways and cellular metabolism .
Molecular Mechanism
Thioaildenafil exerts its effects at the molecular level primarily through its inhibition of PDE-5. By preventing the degradation of cGMP, it can influence various cellular processes. This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thioaildenafil is involved in the cGMP metabolic pathway. By inhibiting PDE-5, it prevents the degradation of cGMP, thereby influencing the levels of this metabolite .
Eigenschaften
IUPAC Name |
5-[5-[(3S,5R)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O3S2/c1-6-8-18-20-21(28(5)27-18)23(33)26-22(25-20)17-11-16(9-10-19(17)32-7-2)34(30,31)29-12-14(3)24-15(4)13-29/h9-11,14-15,24H,6-8,12-13H2,1-5H3,(H,25,26,33)/t14-,15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLUKEPFXXPARW-GASCZTMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4C[C@H](N[C@H](C4)C)C)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20234860 | |
| Record name | Sulfoaildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20234860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856190-47-1 | |
| Record name | Thioaildenafil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=856190-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfoaildenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856190471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfoaildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20234860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULFOAILDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33DX49E09G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


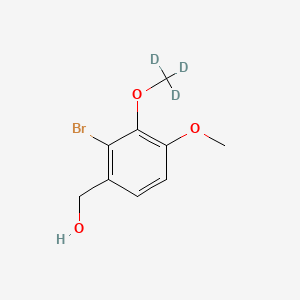
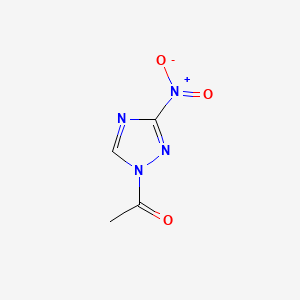
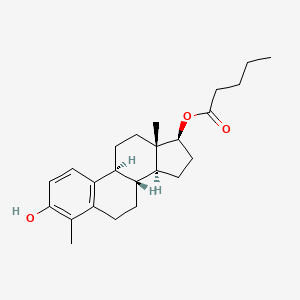
![N-(2-Hydroxyethyl)-N-[(trimethylsilyl)methyl]acetamide](/img/structure/B588953.png)
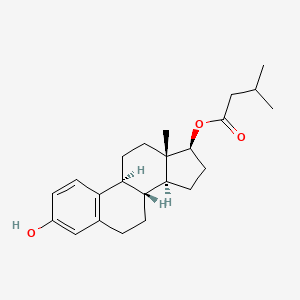
![Bicyclo[3.1.0]hexane-1-carboxaldehyde, 6,6-dimethyl-, O-acetyloxime (9CI)](/img/no-structure.png)
![Oxepino[4,3-D]pyrimidine](/img/structure/B588957.png)
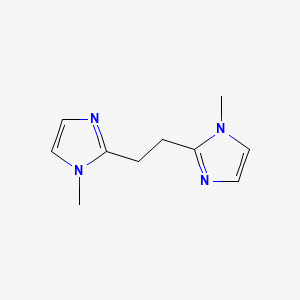

![2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4](/img/structure/B588961.png)



